Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another example is the synthesis of triazole-pyrimidine hybrids, which involves a series of reactions including the reduction of a ketone precursor .Scientific Research Applications
Asymmetric Synthesis
Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using asymmetric aldol reaction with ethyl glyoxylate and isobutyraldehyde, providing insights into the efficiency and enantioselectivity of the synthesis process (Wang Jin-ji, 2014).
Biosynthesis in Fermentation
Research showed that ethyl 4-oxobutyrate-2- 14 C can be converted to various compounds including gamma-butyrolactone and diethyl succinate during the fermentation process, confirming pathways in sherry wine production (Fagan et al., 1981).
Synthesis of Hydrazono Compounds
The compound was used in synthesizing (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, exhibiting synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).
Pharmaceutical Intermediate Synthesis
It serves as an intermediate in the synthesis of rimonabant, an antiobesity agent, showing its role in pharmaceutical compound development (Hao Zhi-hui, 2007).
Enantioselective Hydrogenation
Ethyl 4-chloro-3-oxobutyrate, a related compound, underwent enantioselective hydrogenation in ionic liquid systems, indicating its potential in chiral compound production (Starodubtseva et al., 2004).
Anti-HIV Activity
In a study, ethyl 2-alkyl-4-aryl-3-oxobutyrates, similar in structure, were synthesized and showed potent activity against HIV-1, highlighting its potential in antiviral drug development (Danel et al., 1996).
Characterization of Polymorphic Forms
The compound was used in a study focusing on characterizing polymorphic forms of a pharmaceutical compound using various spectroscopic and diffractometric techniques (Vogt et al., 2013).
properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-6-10(15)11(16)7-9/h5-7H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXBPNFBXWUEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645641 |
Source
|
Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate | |
CAS RN |
898753-59-8 |
Source
|
Record name | Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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